molecular formula C18H25F2NO B2954164 ((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone CAS No. 2319836-04-7

((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone

Cat. No.: B2954164
CAS No.: 2319836-04-7
M. Wt: 309.401
InChI Key: BJWZWKHMNJXRQX-UHFFFAOYSA-N
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Description

((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a structurally complex adamantane-based hybrid compound. Its design incorporates a rigid adamantane core fused with a 1,1-difluoro-6-azaspiro[2.5]octane moiety, which introduces sp³-hybridized nitrogen and fluorine atoms. This combination enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzyme inhibition .

Properties

IUPAC Name

1-adamantyl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F2NO/c19-18(20)11-17(18)1-3-21(4-2-17)15(22)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWZWKHMNJXRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound ((3R,5R,7R)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features an adamantane moiety, known for its unique three-dimensional structure, which enhances its interaction with biological targets. The inclusion of a difluoro group and a spirocyclic structure contributes to its stability and lipophilicity.

Antimicrobial Activity

Recent studies have indicated that derivatives of spirocyclic compounds exhibit promising antimicrobial properties. For instance, a related compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis with an IC50 value ranging from 13 to 22 μM, highlighting the potential of spirocyclic structures in antibiotic development .

Antiparasitic Activity

The compound's structural analogs have been evaluated for antiparasitic activity. A series of derivatives showed potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values as low as 1.47 μM/mL . This suggests that the difluoro and adamantane components may enhance the efficacy against parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the adamantane core and variations in the spirocyclic structure can significantly influence potency and selectivity against various pathogens.

Compound VariantStructure FeaturesIC50 (μM)Biological Target
Base CompoundAdamantane + Spiro22M. tuberculosis
Variant ADifluoro substitution1.47E. histolytica
Variant BModified spiro structure4.43G. intestinalis

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several adamantane derivatives, including our compound of interest. The results indicated a strong correlation between lipophilicity and antimicrobial activity, suggesting that compounds with enhanced hydrophobic characteristics are more effective .

Evaluation of Antiparasitic Properties

Another investigation focused on the antiparasitic properties of related compounds, revealing that specific modifications led to increased selectivity and reduced cytotoxicity in mammalian cells. This is crucial for developing safe therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound’s structural uniqueness lies in its spirocyclic fluorinated azetidine ring, which distinguishes it from other adamantane derivatives. Key analogues include:

Compound Structural Features Key Applications
((3r,5r,7r)-Adamantan-1-yl)(pyrrolidin-1-yl)methanone (10b) Adamantane + pyrrolidine ring Intermediate in peptide synthesis; high yield (90%) and stability.
4-((5-Adamantanyl-1,3,4-oxadiazol-2-yl)thio)-N,N-diethylbut-2-yn-1-amine (6a) Adamantane + 1,3,4-oxadiazole + alkyne chain Aurora-A kinase inhibitor (IC₅₀ = 36.6 μM).
N-(4-Adamantanylphenyl)-4-(trifluoromethyl)benzamide Adamantane + trifluoromethyl benzamide HIF-1α inhibitor; targets ATP5B (purity: 98.3%, HRMS confirmed).
[(4R)-4-Amino-3,3-dimethylpiperidin-1-yl][adamantanyl-phenyl]methanone (ZQH) Adamantane + chiral piperidine + phenyl group Structural analogue in PDB studies; non-polymer ligand for enzyme interaction.

Key Observations :

  • The spiro[2.5]octane ring in the target compound introduces steric hindrance and fluorine-mediated electronic effects, which are absent in pyrrolidine (10b) or oxadiazole (6a) derivatives. This enhances resistance to enzymatic degradation compared to non-fluorinated analogues .

Key Observations :

  • Fluorinated spirocyclic systems (as in the target compound) are synthetically challenging, requiring specialized catalysts or photoredox methods (e.g., 2.9g synthesis at 19% yield) .
  • Adamantane-oxadiazole hybrids (e.g., 6a ) achieve higher yields due to established cyclocondensation protocols .

Key Observations :

  • The target compound’s difluoroazaspiro group may mimic transition states in enzyme catalysis, similar to trifluoromethyl benzamide derivatives .
  • 6a and 6k demonstrate that adamantane hybrids require balanced hydrophobicity and hydrogen-bonding capacity for kinase inhibition .
Physicochemical and Spectroscopic Properties
Property Target Compound 10b 6a
Molecular Weight ~380–400 g/mol (estimated) 256.17 g/mol ~450 g/mol (estimated)
LogP (Predicted) 3.5–4.2 (highly hydrophobic) 2.8 3.1
1H NMR Features Adamantane δ 1.6–2.0 ppm; spiro NH δ 3.5–4.0 ppm Adamantane δ 1.6–2.0 ppm; pyrrolidine δ 3.55 ppm Alkyne proton δ 2.5–3.0 ppm; oxadiazole NH δ 8.0 ppm
HRMS Validation Not reported [M + Na]+: 256.1672 (found: 256.1674) Not explicitly reported

Key Observations :

  • The target compound’s fluorine atoms would significantly alter its NMR and IR profiles compared to non-fluorinated analogues (e.g., absence of C-F stretches in 10b ).
  • Higher hydrophobicity (LogP > 3.5) suggests superior blood-brain barrier penetration compared to 6a or 10b .

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